molecular formula C10H10F5N3O2S B3149521 ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate CAS No. 672951-88-1

ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate

Cat. No. B3149521
CAS RN: 672951-88-1
M. Wt: 331.26 g/mol
InChI Key: ZUYHAJNBFSRLCM-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate is a useful research compound. Its molecular formula is C10H10F5N3O2S and its molecular weight is 331.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Process Intensification Techniques

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate, a related ester, is used across various industries, including as a solvent in paints, coatings, and flavors. Process intensification techniques such as reactive distillation and pervaporation-assisted reactive distillation offer advantages in ethyl acetate synthesis by overcoming chemical equilibrium limitations, enhancing energy efficiency, and reducing capital investment (Patil & Gnanasundaram, 2020). Though not directly about the specified compound, understanding these processes can be crucial for synthesizing complex esters and derivatives.

Environmental Fate and Effects of Related Compounds

Environmental Fate and Aquatic Effects of Oxo-Process Chemicals

Research on the environmental fate and effects of oxo-process chemicals, including those related to esters and alcohols, indicates their rapid biodegradation in soil and water, and minimal aquatic toxicity. This could provide insight into the environmental considerations for handling and disposing of related compounds (Staples, 2001).

Antioxidant Capacity and Chemical Interactions

ABTS/PP Decolorization Assay of Antioxidant Capacity

Studies on the antioxidant capacity of compounds using assays such as ABTS can be relevant for evaluating the antioxidant potential of similar complex compounds. The reaction pathways involved in these assays provide critical insights into the chemical interactions and potential applications in pharmaceuticals and food sciences (Ilyasov et al., 2020).

Bioaccumulation and Toxicity of Fluorinated Compounds

Biodegradation and Fate of Fluorinated Compounds

Understanding the biodegradation pathways and environmental fate of fluorinated compounds is essential for assessing the environmental impact and safety of novel fluorinated chemicals. Studies have highlighted the microbial degradation and potential environmental risks associated with polyfluoroalkyl chemicals, which share similarities with the fluorinated segments of the compound (Liu & Avendaño, 2013).

properties

IUPAC Name

ethyl 2,2-difluoro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5N3O2S/c1-2-20-8(19)10(14,15)18-5-16-9(17-18)21-4-3-6(11)7(12)13/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYHAJNBFSRLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(N1C=NC(=N1)SCCC(=C(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate
Reactant of Route 2
ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate
Reactant of Route 5
ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate

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